molecular formula C14H21BrO B12533880 2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene CAS No. 697289-25-1

2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene

Cat. No.: B12533880
CAS No.: 697289-25-1
M. Wt: 285.22 g/mol
InChI Key: HBSPKDCUJAOUOX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene is an organic compound with the molecular formula C14H21BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a hexyloxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(hexyloxy)-4-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include alcohols or carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms involving brominated compounds.

    Medicine: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene involves its reactivity as a brominated compound. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The hexyloxy and methyl groups influence the compound’s solubility and reactivity, allowing for selective transformations in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1-(hexyloxy)-4-methylbenzene: Unique due to the presence of both a hexyloxy and a methyl group on the benzene ring.

    2-(Bromomethyl)-1-(hexyloxy)benzene: Lacks the methyl group, resulting in different reactivity and applications.

    2-(Bromomethyl)-4-methylbenzene: Lacks the hexyloxy group, affecting its solubility and reactivity.

Uniqueness

The combination of the bromomethyl, hexyloxy, and methyl groups in this compound provides a unique set of properties that make it valuable in specific synthetic and research applications. The presence of the hexyloxy group enhances its solubility in organic solvents, while the bromomethyl group offers a reactive site for further chemical transformations.

Properties

CAS No.

697289-25-1

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

2-(bromomethyl)-1-hexoxy-4-methylbenzene

InChI

InChI=1S/C14H21BrO/c1-3-4-5-6-9-16-14-8-7-12(2)10-13(14)11-15/h7-8,10H,3-6,9,11H2,1-2H3

InChI Key

HBSPKDCUJAOUOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C)CBr

Origin of Product

United States

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